Cas no 2679938-26-0 ((2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid)

(2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid is a chiral, tert-butoxy-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its key advantages include enhanced stability due to the tert-butoxy and Boc (tert-butoxycarbonyl) protecting groups, which prevent unwanted side reactions during synthetic processes. The stereospecific (R)-configuration ensures precise control in asymmetric synthesis, making it valuable for constructing complex molecular architectures. The compound’s solubility in common organic solvents facilitates handling in multi-step reactions. Additionally, the Boc group allows for selective deprotection under mild acidic conditions, enabling further functionalization. This makes it a versatile intermediate for producing peptides, peptidomimetics, and other bioactive compounds with high purity and yield.
(2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid structure
2679938-26-0 structure
Product name:(2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
CAS No:2679938-26-0
MF:C13H25NO5
MW:275.341304540634
CID:6043017
PubChem ID:165917783

(2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
    • EN300-28284562
    • 2679938-26-0
    • Inchi: 1S/C13H25NO5/c1-12(2,3)18-9(10(15)16)7-8-14-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m1/s1
    • InChI Key: POUPAUUECNTULF-SECBINFHSA-N
    • SMILES: O([C@@H](C(=O)O)CCNC(=O)OC(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 275.17327290g/mol
  • Monoisotopic Mass: 275.17327290g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.9Ų
  • XLogP3: 1.8

(2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28284562-0.5g
(2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
2679938-26-0 95.0%
0.5g
$2740.0 2025-03-19
Enamine
EN300-28284562-0.05g
(2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
2679938-26-0 95.0%
0.05g
$2397.0 2025-03-19
Enamine
EN300-28284562-5.0g
(2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
2679938-26-0 95.0%
5.0g
$8280.0 2025-03-19
Enamine
EN300-28284562-2.5g
(2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
2679938-26-0 95.0%
2.5g
$5596.0 2025-03-19
Enamine
EN300-28284562-1.0g
(2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
2679938-26-0 95.0%
1.0g
$2855.0 2025-03-19
Enamine
EN300-28284562-0.1g
(2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
2679938-26-0 95.0%
0.1g
$2511.0 2025-03-19
Enamine
EN300-28284562-0.25g
(2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
2679938-26-0 95.0%
0.25g
$2626.0 2025-03-19
Enamine
EN300-28284562-10.0g
(2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
2679938-26-0 95.0%
10.0g
$12278.0 2025-03-19

Additional information on (2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid

Introduction to (2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic Acid (CAS No. 2679938-26-0)

(2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2679938-26-0, is a derivative of butanoic acid with modifications that enhance its utility in synthetic chemistry and drug design. The presence of both tert-butoxy and carbonyl amino functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of peptidomimetics and protease inhibitors.

The structural features of this compound contribute to its potential applications in medicinal chemistry. The tert-butoxy group provides steric hindrance, which can be crucial in designing molecules that interact selectively with biological targets. Additionally, the carbonyl amino moiety is a common feature in many bioactive compounds, serving as a key site for further functionalization. These properties make (2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid a valuable building block for the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in the development of peptidomimetics, which are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic properties. The compound (2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid fits well into this category, as it can be used to create constrained peptides that exhibit enhanced stability and bioavailability. Research has shown that such peptidomimetics can be effective in targeting various disease pathways, including cancer and inflammatory disorders.

The synthesis of (2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid involves multi-step organic reactions, typically starting from commercially available precursors. The stereochemistry at the second carbon atom, denoted as (2R), is critical for its biological activity and must be carefully controlled during synthesis. Advances in chiral resolution techniques have made it possible to produce enantiomerically pure forms of this compound, which are essential for therapeutic applications.

One of the most compelling aspects of this compound is its potential use in the development of protease inhibitors. Proteases are enzymes that play a crucial role in many biological processes, and their inhibition is often a key strategy in drug design. The structure of (2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid allows for interactions with specific protease active sites, making it a promising candidate for developing new antiviral and anticancer agents. Recent studies have demonstrated its efficacy in inhibiting certain proteases, which could lead to novel therapeutic interventions.

The pharmaceutical industry has been increasingly leveraging computational methods to design and optimize drug candidates like (2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid. Molecular modeling techniques can predict how this compound will interact with biological targets at the atomic level, allowing researchers to fine-tune its structure for maximum efficacy. These computational approaches have significantly accelerated the drug discovery process, enabling the rapid identification of promising candidates for further development.

In addition to its role in drug design, (2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid has potential applications in materials science and biotechnology. Its unique structural features make it a suitable candidate for developing new polymers and coatings with specialized properties. For instance, it could be used to create materials that exhibit enhanced biocompatibility or improved mechanical strength.

The safety and regulatory aspects of working with (2R)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid are also important considerations. While it is not classified as a hazardous material under current regulations, proper handling procedures should still be followed to ensure safe laboratory practices. Researchers should refer to established guidelines for working with organic compounds to minimize any potential risks.

The future prospects for this compound are promising, with ongoing research exploring new synthetic routes and applications. As our understanding of biological systems continues to grow, the demand for specialized intermediates like (2R)-2-(tert-butoxy)-4-{[(tert-butooxy)carbonyl]amino}butanoic acid is likely to increase. Its versatility and utility make it a cornerstone in modern pharmaceutical research, contributing to the development of innovative treatments for various diseases.

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